Azidotrimethyltin(IV)

Catalog No.
S678444
CAS No.
1118-03-2
M.F
C3H9N3Sn
M. Wt
205.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azidotrimethyltin(IV)

CAS Number

1118-03-2

Product Name

Azidotrimethyltin(IV)

IUPAC Name

azido(trimethyl)stannane

Molecular Formula

C3H9N3Sn

Molecular Weight

205.83 g/mol

InChI

InChI=1S/3CH3.N3.Sn/c;;;1-3-2;/h3*1H3;;/q;;;-1;+1

InChI Key

OSJRGDBEYARHLX-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)N=[N+]=[N-]

Canonical SMILES

C[Sn+](C)C.[N-]=[N+]=[N-]

Precursor for Organic and Inorganic Synthesis:

Azidotrimethyltin(IV) can be used as a precursor for the synthesis of various organic and inorganic compounds. Its azide group, (N₃), can be readily transformed into other functional groups through various reactions, making it a versatile starting material for organic chemists. Additionally, the trimethyltin group, ((CH₃)₃Sn), can act as a leaving group in some reactions, facilitating the formation of new bonds. For instance, research has shown its effectiveness in the synthesis of substituted pyridines and triazoles, demonstrating its potential as a building block in organic synthesis [, ].

Study of Organotin Chemistry:

Azidotrimethyltin(IV) serves as a model compound for studying the behavior of organotin compounds, which are a class of organometallic compounds containing tin-carbon bonds. Researchers use it to investigate various aspects of organotin chemistry, including their reactivity, bonding properties, and potential applications. Studies involving azidotrimethyltin(IV) have contributed to the understanding of the Lewis acidity of organotin compounds and their interactions with other molecules [, ].

Azidotrimethyltin(IV) is an organotin compound with the chemical formula C₃H₉N₃Sn and a molecular weight of 205.84 g/mol. It appears as a white powder or crystalline solid, with a melting point ranging from 117 to 120 °C. The compound is characterized by the presence of three methyl groups and an azide functional group, which contributes to its unique reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

There is no current scientific consensus on a specific mechanism of action for Azidotrimethyltin(IV). The proposed antitumor properties mentioned earlier [2] lack detailed mechanistic studies. More research is needed to understand how Azidotrimethyltin(IV) interacts with biological systems, if at all.

(Citation 2: BOC Sciences )

Azidotrimethyltin(IV) is likely a toxic compound due to the presence of both tin and azide groups. Organotin compounds are known to have neurotoxic effects, and azide groups can be explosive.

Specific Hazards:

  • Toxicity:

Azidotrimethyltin(IV) is primarily known for its role in azide-alkyne cycloaddition reactions, a significant process in click chemistry. This reaction allows for the formation of 1,2,3-triazoles, which are valuable intermediates in drug discovery and materials science. The compound can also participate in nucleophilic substitution reactions due to the presence of the azide group, making it a versatile reagent in organic synthesis .

Research indicates that azidotrimethyltin(IV) exhibits biological activity relevant to cancer research. It has shown potential efficacy against multiple cancer subtypes, including breast and lung cancers. The mechanism of action may involve the disruption of cellular processes through its interaction with biological macromolecules, although detailed studies on its specific pathways are still ongoing .

Several methods exist for synthesizing azidotrimethyltin(IV):

  • Direct Reaction: The compound can be synthesized by reacting trimethyltin chloride with sodium azide in a suitable solvent.
  • Stannylation: Another method involves the stannylation of azides using trimethyltin reagents under controlled conditions.
  • Click Chemistry: Utilizing azide-alkyne cycloaddition reactions can also lead to the formation of azidotrimethyltin(IV) as an intermediate product .

Azidotrimethyltin(IV) has several applications:

  • Organic Synthesis: It serves as a reagent in click chemistry for synthesizing complex organic molecules.
  • Medicinal Chemistry: The compound is explored for its potential use in developing anticancer agents.
  • Material Science: Its unique properties allow it to be used in creating novel materials with specific functionalities .

Interaction studies involving azidotrimethyltin(IV) focus on its reactivity with various biological targets. Preliminary findings suggest that it may interact with proteins and nucleic acids, potentially leading to alterations in cellular functions. These interactions are crucial for understanding its therapeutic potential and toxicity profile .

Azidotrimethyltin(IV) shares similarities with other organotin compounds but is distinguished by its unique azide functionality. Below is a comparison with some similar compounds:

Compound NameChemical FormulaNotable Features
Trimethyltin chlorideC₃H₉ClSnCommonly used as a precursor in organotin chemistry.
Triethylamine tinC₆H₁₅SnUsed in various organic reactions but lacks the azide functionality.
DimethylaminostannaneC₄H₁₁N₂SnExhibits different reactivity patterns compared to azidotrimethyltin(IV).

Azidotrimethyltin(IV) is unique due to its ability to participate in click chemistry reactions, which are not typical for many other organotin compounds. This specificity enhances its utility in synthetic applications and biological studies .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Dates

Modify: 2023-08-15

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